2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups, along with a sulfanyl linkage to an oxolan-2-ylmethyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethyl groups, and subsequent attachment of the sulfanyl and acetamide functionalities. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C19H20F3N3O3S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20F3N3O3S/c1-27-13-6-4-12(5-7-13)15-9-16(19(20,21)22)25-18(24-15)29-11-17(26)23-10-14-3-2-8-28-14/h4-7,9,14H,2-3,8,10-11H2,1H3,(H,23,26) |
InChI Key |
RBHFXZBTVWVOTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3CCCO3)C(F)(F)F |
Origin of Product |
United States |
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